molecular formula C10H12BNO4 B15252245 N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Cat. No.: B15252245
M. Wt: 221.02 g/mol
InChI Key: FSIQEQUGAIWMJD-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound of significant interest in the field of medicinal chemistry. This compound is part of the benzoxaborole family, known for their unique boron-containing structures which confer distinct biological activities. Benzoxaboroles have been studied for their potential antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the benzoxaborole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is unique due to its specific substitution pattern on the benzoxaborole ring, which confers distinct biological activities. Its ability to selectively inhibit leucyl-tRNA synthetase without affecting human enzymes highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

N-hydroxy-3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C10H12BNO4/c13-9(12-15)5-4-7-2-1-3-8-6-16-11(14)10(7)8/h1-3,14-15H,4-6H2,(H,12,13)

InChI Key

FSIQEQUGAIWMJD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)NO)O

Origin of Product

United States

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